Substrate-Competitive Inhibition Mechanism with Defined G9a/GLP Selectivity Ratio
BIX-01294 trihydrochloride inhibits G9a histone methyltransferase with an IC50 of 2.7 μM in cell-free DELFIA assays and demonstrates defined selectivity between the closely related enzymes G9a and GLP [1]. Unlike cofactor-competitive inhibitors that target the SAM binding pocket, BIX-01294 binds to the substrate binding groove and does not compete with SAM, establishing a distinct inhibitory mechanism . In comparison, UNC0638—a second-generation analog—exhibits substantially higher potency against both enzymes with IC50 values of <15 nM for G9a and 19 nM for GLP, representing an approximate 180-fold increase in G9a potency and approximately 2000-fold increase in GLP potency relative to BIX-01294 [2]. BIX-01294 shows minimal inhibition (IC50 >50 μM) against other histone methyltransferases including SUV39H1, EZH2, and MLL1, confirming target specificity . The differential G9a:GLP selectivity profile—BIX-01294 exhibits a GLP IC50 of 38 μM versus G9a IC50 of 1.7 μM in certain assay formats (approximately 22-fold selectivity for G9a over GLP) —contrasts with UNC0638 which maintains near-equipotent inhibition of both enzymes (G9a IC50 <15 nM, GLP IC50 19 nM) [2]. Additionally, the E11 analog, a lysine-mimic derivative of BIX-01294, has been reported to exhibit improved inhibitory activity toward GLP relative to BIX-01294 in in vitro enzyme assays, further delineating structure-activity relationships within this chemotype [3].
| Evidence Dimension | G9a histone methyltransferase inhibition (enzymatic IC50) |
|---|---|
| Target Compound Data | IC50 = 2.7 μM (DELFIA cell-free assay) [1]; IC50 = 1.7 μM (alternative assay format) |
| Comparator Or Baseline | UNC0638: IC50 <15 nM (G9a) [2]; BIX-01338: IC50 5-15 μM (non-selective) [4]; Chaetocin: IC50 0.8 μM (low selectivity) [4]; E11 analog: improved GLP inhibition relative to BIX-01294 [3] |
| Quantified Difference | UNC0638 is approximately 180-fold more potent than BIX-01294 against G9a; BIX-01294 exhibits approximately 22-fold selectivity for G9a over GLP versus UNC0638's near-equipotent inhibition |
| Conditions | Cell-free enzymatic assays using recombinant G9a and GLP; DELFIA methodology for BIX-01294 primary IC50 determination |
Why This Matters
The defined G9a:GLP selectivity ratio of BIX-01294 provides a distinct pharmacological fingerprint that may be preferable in experimental contexts requiring partial G9a inhibition without complete GLP suppression, while its micromolar potency supports applications where nanomolar inhibitors may produce off-target effects at standard working concentrations.
- [1] Kubicek S, O'Sullivan RJ, August EM, Hickey ER, Zhang Q, Teodoro ML, Rea S, Mechtler K, Kowalski JA, Homon CA, Kelly TA, Jenuwein T. Reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase. Mol Cell. 2007 Feb 9;25(3):473-81. View Source
- [2] Vedadi M, Barsyte-Lovejoy D, Liu F, Rival-Gervier S, Allali-Hassani A, Labrie V, Wigle TJ, DiMaggio PA, Wasney GA, Siarheyeva A, Dong A, Tempel W, Wang SC, Chen X, Chau I, Mangano TJ, Huang XP, Simpson CD, Pattenden SG, Norris JL, Kireev DB, Tripathy A, Edwards A, Roth BL, Janzen WP, Garcia BA, Petronis A, Ellis J, Brown PJ, Frye SV, Arrowsmith CH, Jin J. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nat Chem Biol. 2011 Jul 10;7(8):566-74. View Source
- [3] Pattabiraman V. Characterization of BIX-01294, and its analogs E67 and E11 on growth and reactivation of epigenetically silenced tumor suppressor genes in human breast cancer cells. Master's Thesis, Emory University. 2011. View Source
- [4] Castillo-Aguilera O, Depreux P, Halby L, Arimondo PB, Goossens L. DNA Methylation Targeting: The DNMT/HMT Crosstalk Challenge. Biomolecules. 2017 Jan 5;7(1):3. Table 3: G9a/GLP inhibitors comparison. View Source
